5-Fluoro-2-methylisonicotinaldehyde: Structural Dynamics, Synthesis, and Applications in Targeted Therapeutics
5-Fluoro-2-methylisonicotinaldehyde: Structural Dynamics, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven tactic to modulate pharmacokinetics, metabolic stability, and target binding affinity. 5-Fluoro-2-methylisonicotinaldehyde (CAS: 1211590-15-6) [1] has emerged as a high-value building block in the design of next-generation kinase inhibitors and receptor antagonists. This technical whitepaper deconstructs the physicochemical properties, structural causality, and field-proven synthetic methodologies for this compound, providing researchers with a self-validating framework for its application in drug discovery.
Chemical Identity & Structural Causality
The utility of 5-Fluoro-2-methylisonicotinaldehyde lies in the precise electronic push-and-pull of its substituents around the central pyridine core. Understanding these stereoelectronic effects is critical for predicting its reactivity in downstream synthesis.
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The Pyridine Core: The nitrogen atom (N1) acts as an electron-withdrawing sink via both resonance and induction, rendering the ring naturally electrophilic.
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C2-Methyl Group: Provides weak electron donation via hyperconjugation. This slightly increases the electron density at the ortho (C3) and para (C5) positions, while also providing a steric shield that dictates the orientation of the molecule within enzymatic binding pockets.
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C5-Fluoro Group: Fluorine exerts a powerful inductive electron-withdrawing effect (-I) that dominates its weak resonance donation (+M).
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C4-Formyl Group (Aldehyde): Positioned directly adjacent to the highly electronegative fluorine, the carbonyl carbon of the formyl group experiences intense electron depletion. Causality: This synergistic electron withdrawal makes the C4-aldehyde exceptionally electrophilic, accelerating nucleophilic addition reactions (e.g., reductive aminations, Wittig olefinations) compared to unfluorinated analogs.
Physicochemical Properties
The quantitative data defining this intermediate is summarized below, serving as a baseline for analytical validation [2].
| Property | Value |
| Chemical Name | 5-Fluoro-2-methylisonicotinaldehyde |
| CAS Registry Number | 1211590-15-6 |
| Molecular Formula | C |
| Molecular Weight | 139.13 g/mol |
| SMILES String | O=CC1=C(F)C=NC(C)=C1 |
| Physical Appearance | Pale yellow to off-white solid/liquid |
| Storage Conditions | 2-8 °C, sealed in a dry, dark environment |
| GHS Hazard Statements | H302, H315, H319, H335 |
Synthetic Methodology: Directed ortho-Metalation (DoM)
While several pathways exist to synthesize substituted isonicotinaldehydes, Directed ortho-Metalation (DoM) is the most atom-economical and regioselective approach. The protocol below outlines the conversion of 5-fluoro-2-methylpyridine to the target aldehyde.
Synthetic workflow for 5-Fluoro-2-methylisonicotinaldehyde via Directed ortho-Metalation.
Step-by-Step Protocol & Mechanistic Causality
1. Preparation of the Base (LTMP):
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Action: In a flame-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP) (1.1 equiv) in anhydrous THF. Cool to -78 °C. Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 minutes.
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Causality: Lithium tetramethylpiperidide (LTMP) is strictly required over standard bases like LDA. The extreme steric bulk of LTMP prevents unwanted nucleophilic addition to the electron-deficient C2/C6 positions of the fluorinated pyridine ring, acting exclusively as a kinetic base.
2. Regioselective Metalation:
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Action: Add 5-Fluoro-2-methylpyridine (1.0 equiv) dropwise to the LTMP solution. Maintain strictly at -78 °C for 2 hours.
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Causality: The highly electronegative fluorine atom strongly acidifies the adjacent C4 proton. Maintaining -78 °C is critical; allowing the temperature to rise will cause the highly reactive 4-lithio-5-fluoro-2-methylpyridine intermediate to decompose via elimination, forming a transient pyridyne (aryne) species.
3. Electrophilic Quench (Formylation):
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Action: Rapidly inject anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv). Stir for 30 minutes at -78 °C, then warm to room temperature.
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Causality: DMF acts as the formylating electrophile. Rapid, single-bolus addition ensures the organolithium species is instantly consumed, preventing dimerization or secondary attacks on the newly formed aldehyde.
4. Self-Validating Quality Control:
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Action: Before adding DMF, extract a 0.1 mL aliquot of the reaction mixture and quench it into D
O. Analyze via H-NMR. -
Validation Logic: A successful metalation will show >95% deuterium incorporation at C4. The disappearance of the C4 proton signal (typically a doublet of doublets due to F-H coupling) confirms quantitative lithiation, validating the system before committing the electrophile.
Applications in Drug Discovery
In targeted therapeutics, the 5-fluoro-2-methylpyridine motif acts as a premium bioisostere for substituted benzenes or standard pyridines. When integrated into kinase inhibitors, the nitrogen atom frequently acts as a hydrogen-bond acceptor for the hinge region of the ATP-binding pocket. The C5-fluorine lowers the pKa of the pyridine nitrogen, which improves passive membrane permeability and reduces basicity-driven hERG toxicity [3].
The diagram below illustrates the logical integration of a drug derived from this building block into the MAPK/ERK signaling cascade, a common target in oncology.
Integration of pyridine-core inhibitors in the MAPK/ERK signaling cascade.
Safety, Handling, and Storage
Because 5-Fluoro-2-methylisonicotinaldehyde is a highly reactive electrophile, strict adherence to safety protocols is mandatory [1].
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Toxicity: Classified as Harmful if swallowed (H302). It causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1].
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Handling: Must be handled exclusively inside a certified chemical fume hood. Nitrile gloves of appropriate thickness and splash goggles are required.
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Storage Causality: Aldehydes are prone to auto-oxidation into their corresponding carboxylic acids upon exposure to atmospheric oxygen. The compound must be stored under an inert atmosphere (Argon or N
) at 2-8 °C to suppress radical-mediated auto-oxidation and maintain long-term structural integrity [2].
References
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CymitQuimica. "Safety Data Sheet: 5-Fluoro-2-methylisonicotinaldehyde". CymitQuimica. 1
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AccelaChemBio. "Product Information: 5-Fluoro-2-methylisonicotinaldehyde (CAS: 1211590-15-6)". AccelaChem.2
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BLD Pharm. "5-Fluoro-2-methylisonicotinaldehyde - Chemical Properties". BLD Pharm. 3
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1231646-38-0,4-(tert-Butyl)-2-methylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1211588-83-8|3-Fluoro-2-methylisonicotinic acid|BLD Pharm [bldpharm.com]
